An In-depth Technical Guide to the Mechanism of Action of ACT-1004-1239
An In-depth Technical Guide to the Mechanism of Action of ACT-1004-1239
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACT-1004-1239 is a first-in-class, orally available, potent, and selective small-molecule antagonist of the C-X-C chemokine receptor 7 (CXCR7), also known as ACKR3.[1] Developed by Idorsia Pharmaceuticals, this compound is under investigation for its therapeutic potential in inflammatory demyelinating diseases, such as multiple sclerosis, as well as in oncology.[2][3] The mechanism of action of ACT-1004-1239 is centered on its ability to modulate the activity of CXCR7, a key player in various physiological and pathological processes. This guide provides a comprehensive overview of the core mechanism of action of ACT-1004-1239, supported by quantitative data, experimental protocols, and visual diagrams.
Core Mechanism of Action: CXCR7 Antagonism
The primary mechanism of action of ACT-1004-1239 is its potent and selective antagonism of the CXCR7 receptor.[4][5] CXCR7 is a seven-transmembrane G-protein-coupled receptor (GPCR) that binds with high affinity to the chemokines CXCL11 and CXCL12.[6][7] Unlike typical GPCRs, CXCR7 does not primarily signal through G-proteins but rather functions as a "scavenger" receptor, internalizing and clearing its ligands from the extracellular environment.[6] This scavenging activity creates chemokine gradients that are crucial for directing cell migration.[6]
ACT-1004-1239 acts as an insurmountable antagonist, meaning it can reduce the maximal effect of the receptor's agonists. By blocking the binding of CXCL11 and CXCL12 to CXCR7, ACT-1004-1239 disrupts the receptor-mediated internalization of these chemokines.[6][7] This leads to a dose-dependent increase in the plasma concentrations of CXCL12, which serves as a valuable biomarker for target engagement.[8][6][9]
The therapeutic effects of ACT-1004-1239 stem from a dual mode of action:
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Immunomodulation: By elevating systemic levels of CXCL12, ACT-1004-1239 is thought to alter leukocyte trafficking. In preclinical models of multiple sclerosis, this has been shown to reduce the infiltration of various immune cells—including neutrophils, monocytes, dendritic cells, natural killer cells, B cells, and T cells—into the central nervous system (CNS).[8][4] This reduction in neuroinflammation is a key component of its therapeutic effect.[8]
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Promyelination: Beyond its immunomodulatory effects, ACT-1004-1239 has demonstrated direct effects on myelin repair.[8][3] In vitro studies have shown that it promotes the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes.[8][4] This is further supported by in vivo studies where treatment with ACT-1004-1239 led to increased numbers of mature oligodendrocytes and enhanced myelination.[8]
Quantitative Data
The following tables summarize the key quantitative data for ACT-1004-1239, including its in vitro potency and in vivo pharmacokinetic parameters.
Table 1: In Vitro Potency of ACT-1004-1239
| Species | IC50 (nM) |
| Human | 3.2[4] |
| Dog | 2.3[4] |
| Rat | 3.1[4] |
| Mouse | 2.3[4] |
| Guinea Pig | 0.6[4] |
| Macaque | 1.5[4] |
Table 2: Pharmacokinetic Properties of ACT-1004-1239 in Rats
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax | - | 600 ng/h/mL[4] |
| Tmax | - | 0.5 h[4] |
| T1/2 | 1.3 h[4] | - |
| Vss | 3.6 L/kg[4] | - |
| Cl | 70 mL/min/kg[4] | - |
| F (%) | - | 35%[4] |
Table 3: Pharmacokinetic Properties of ACT-1004-1239 in Healthy Humans (Single Ascending Doses)
| Dose Range | 1-200 mg[6] |
| Tmax | 1.3 - 3.0 h (for doses ≥ 10 mg)[6] |
| T1/2 | 17.8 - 23.6 h (for doses ≥ 10 mg)[6] |
| Absolute Bioavailability | 53.0%[6] |
Experimental Protocols
The following are descriptions of the key experimental models used to characterize the mechanism of action of ACT-1004-1239.
In Vitro Oligodendrocyte Precursor Cell (OPC) Differentiation Assay
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Objective: To assess the direct effect of ACT-1004-1239 on the maturation of OPCs into myelinating oligodendrocytes.[8]
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Methodology: Rat OPCs are cultured in vitro. The cells are treated with varying concentrations of ACT-1004-1239 (e.g., 1-10 µM) for an extended period (e.g., 30 days).[4] The differentiation of OPCs into mature oligodendrocytes is then quantified, likely through immunocytochemistry for markers of mature oligodendrocytes (e.g., Myelin Basic Protein) and OPCs (e.g., NG2 or PDGFRα).
Myelin Oligodendrocyte Glycoprotein (MOG)-Induced Experimental Autoimmune Encephalomyelitis (EAE) in Mice
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Objective: To evaluate the immunomodulatory and neuroprotective effects of ACT-1004-1239 in a widely used animal model of multiple sclerosis.[8]
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Methodology: EAE is induced in mice, for example in the DBA/1 strain, by immunization with MOG peptide.[4] Following disease induction, mice are treated with ACT-1004-1239 (e.g., 10-100 mg/kg, orally, twice daily) or a vehicle control.[8] Clinical disease scores are monitored daily to assess disease severity. At the end of the study, tissues such as the CNS and blood are collected for analysis. This includes histological analysis of immune cell infiltration and demyelination in the spinal cord, and measurement of plasma neurofilament light chain concentration as a biomarker of neuroaxonal damage. Plasma CXCL12 concentrations are also measured to confirm target engagement.[8]
Cuprizone-Induced Demyelination in Mice
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Objective: To specifically assess the promyelinating effects of ACT-1004-1239 in a non-inflammatory model of demyelination.[8]
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Methodology: Mice are fed a diet containing cuprizone (B1210641) for a period of time (e.g., 5 weeks) to induce demyelination in the corpus callosum.[3] Following the demyelination phase, mice are returned to a normal diet and treated with ACT-1004-1239 (e.g., 100 mg/kg, orally, twice daily) or vehicle.[4] After a treatment period, the brains are collected and analyzed for the extent of remyelination. This is typically quantified by staining for myelin (e.g., Luxol Fast Blue) and by counting the number of mature myelinating oligodendrocytes (e.g., using immunohistochemistry for oligodendrocyte markers).[8]
Visualizations
Signaling Pathway of ACT-1004-1239
Caption: Proposed mechanism of ACT-1004-1239 action on the CXCR7 receptor.
Experimental Workflow for In Vivo Efficacy Studies
Caption: Workflow for preclinical evaluation of ACT-1004-1239.
References
- 1. Frontiers | Absorption, Metabolism, and Excretion of ACT-1004-1239, a First-In-Class CXCR7 Antagonist: In Vitro, Preclinical, and Clinical Data [frontiersin.org]
- 2. ACT 1004 1239 - AdisInsight [adisinsight.springer.com]
- 3. neurology.org [neurology.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Multipurpose First-in-Human Study With the Novel CXCR7 Antagonist ACT-1004-1239 Using CXCL12 Plasma Concentrations as Target Engagement Biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of the Potent, Selective, Orally Available CXCR7 Antagonist ACT-1004-1239 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ACT-1004-1239, a first-in-class CXCR7 antagonist with both immunomodulatory and promyelinating effects for the treatment of inflammatory demyelinating diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Target engagement of the first-in-class CXCR7 antagonist ACT-1004-1239 following multiple-dose administration in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
